molecular formula C8H4F5NO3 B11760828 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene

4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B11760828
M. Wt: 257.11 g/mol
InChI Key: GQVDGWZABJYTJO-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups. These fluorinated groups contribute to the compound’s unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong acids, such as sulfuric acid, and radical initiators to facilitate the formation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is primarily influenced by its fluorinated groups. These groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of both difluoromethoxy and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties make it particularly valuable in applications requiring high stability and specific interactions with molecular targets .

Properties

Molecular Formula

C8H4F5NO3

Molecular Weight

257.11 g/mol

IUPAC Name

4-(difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-6(14(15)16)5(3-4)8(11,12)13/h1-3,7H

InChI Key

GQVDGWZABJYTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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